4-(2,2-Dimethylpropyl)benzoyl chloride
Description
4-(2,2-Dimethylpropyl)benzoyl chloride (CAS RN: 96224-27-0) is an acyl chloride derivative featuring a benzoyl chloride core (C₆H₅COCl) substituted at the para position with a 2,2-dimethylpropyl (neopentyl) group . This bulky branched alkyl substituent imparts significant steric hindrance, influencing its reactivity and stability. The compound is commercially available in high purity (≥95%) and is utilized in organic synthesis, particularly in the preparation of esters, amides, and other derivatives via nucleophilic acyl substitution reactions .
Properties
CAS No. |
96224-27-0 |
|---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)benzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3 |
InChI Key |
XEGGPWMGBNKOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs (Same Functional Group, Different Substituents)
2-(4-Isobutylphenyl)propanoyl Chloride (CAS RN: 71381-91-4)
- Structure: Features a propanoyl chloride group (CH₃CHClCO-) attached to a benzene ring substituted with an isobutyl group at the para position .
- Key Differences :
- Substituent : Isobutyl (less bulky, linear chain) vs. neopentyl (bulky, branched).
- Reactivity : The neopentyl group in 4-(2,2-dimethylpropyl)benzoyl chloride creates greater steric hindrance, reducing nucleophilic attack rates compared to the isobutyl-substituted analog .
- Applications : Both compounds are intermediates in pharmaceutical synthesis, but the neopentyl derivative is preferred for stabilizing sterically demanding intermediates.
Functional Group Analogs (Different Functional Groups, Same Substituent)
4-(2,2-Dimethylpropyl)benzenesulfonyl Chloride
- Structure : A sulfonyl chloride derivative with a neopentyl substituent at the para position .
- Key Differences :
- Functional Group : Sulfonyl chloride (SO₂Cl) vs. acyl chloride (COCl).
- Reactivity : Sulfonyl chlorides are less electrophilic and more hydrolytically stable than acyl chlorides, making them suitable for sulfonation reactions rather than acylations .
- Applications : Used in surfactants and polymer chemistry, contrasting with the acyl chloride’s role in peptide coupling or esterifications.
Data Table: Comparative Analysis
*Molecular formulas are inferred from structural data.
Research Findings and Implications
Steric and Electronic Effects
- The neopentyl group in this compound significantly retards nucleophilic substitution due to steric shielding of the electrophilic carbonyl carbon . This contrasts with linear substituents like isobutyl, which allow faster reaction kinetics.
- Electronic effects are secondary but notable: the electron-donating neopentyl group slightly deactivates the benzoyl chloride, further reducing reactivity compared to electron-withdrawing substituents .
Stability and Handling
- Neopentyl-substituted acyl chlorides exhibit enhanced stability under storage compared to aliphatic analogs, though they remain moisture-sensitive .
- Sulfonyl chloride analogs (e.g., 4-(2,2-dimethylpropyl)benzenesulfonyl chloride) demonstrate superior thermal stability, enabling use in high-temperature reactions .
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